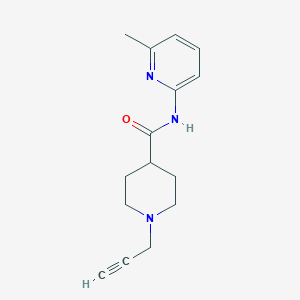

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, a piperidine ring, and a prop-2-ynyl group attached to the nitrogen atom of the piperidine ring

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-3-9-18-10-7-13(8-11-18)15(19)17-14-6-4-5-12(2)16-14/h1,4-6,13H,7-11H2,2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGJBZQXWALCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 6-methyl-2-aminopyridine, is reacted with an appropriate acylating agent to form the corresponding pyridine derivative.

Formation of the Piperidine Ring: The pyridine derivative is then subjected to a cyclization reaction to form the piperidine ring. This step often involves the use of a base such as sodium hydride or potassium carbonate.

Attachment of the Prop-2-ynyl Group: The final step involves the introduction of the prop-2-ynyl group to the nitrogen atom of the piperidine ring. This is typically achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substituents attached to the nitrogen atom.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include an imidazo ring fused to the pyridine.

Uniqueness

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to the presence of the prop-2-ynyl group attached to the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for elucidating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is , with a molecular weight of approximately 257.33 g/mol. The compound features a piperidine ring, a prop-2-ynyl side chain, and a methylpyridine moiety, which are critical for its biological interactions.

The biological activity of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may modulate signaling pathways through:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, altering metabolic pathways.

- Receptor Interaction : Binding to receptors can lead to various physiological responses, potentially affecting neurotransmission and cellular signaling.

Biological Activity Profiles

Recent studies have employed computational models and experimental assays to predict and evaluate the biological activity of this compound. The following table summarizes some predicted activities based on structure-activity relationship (SAR) analyses:

| Activity Type | Predicted Probability (Pa) | Notes |

|---|---|---|

| Anticancer | 0.75 | Potential in targeting cancer cell lines |

| Anti-inflammatory | 0.68 | May inhibit pro-inflammatory cytokines |

| Antimicrobial | 0.65 | Active against certain bacterial strains |

| Neuroprotective | 0.70 | Possible effects on neurodegenerative conditions |

Case Studies

- Anticancer Activity : A study investigated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity in breast and prostate cancer models. The mechanism was linked to apoptosis induction via caspase activation.

- Neuroprotective Effects : Research indicated that N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties : In vitro assays revealed that the compound could reduce the production of inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetic properties of N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is essential for assessing its therapeutic viability:

- Absorption : The compound exhibits favorable solubility profiles, which may facilitate oral bioavailability.

- Metabolism : Preliminary studies suggest hepatic metabolism, with potential formation of active metabolites that could enhance or alter its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.